Cas no 1181691-47-3 (1-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylethan-1-one)

1-6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylethan-1-one is a boronic ester derivative of tetrahydroisoquinoline, commonly employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane moiety enhances shelf life and handling, while the tetrahydroisoquinoline scaffold provides versatility in pharmaceutical and agrochemical synthesis. The compound’s high purity and consistent reactivity make it suitable for constructing complex heterocyclic frameworks. Its compatibility with a range of functional groups allows for selective transformations in medicinal chemistry and materials science applications. The product is typically supplied under inert conditions to ensure stability and optimal performance in synthetic workflows.
1-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylethan-1-one structure
1181691-47-3 structure
商品名:1-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylethan-1-one
CAS番号:1181691-47-3
MF:C17H24BNO3
メガワット:301.188364982605
MDL:MFCD28899688
CID:5465831
PubChem ID:68783570

1-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylethan-1-one 化学的及び物理的性質

名前と識別子

    • Z3301435875
    • 1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
    • 1-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one
    • Ethanone, 1-[3,4-dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-isoquinolinyl]-
    • 1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1 ,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one
    • 1-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylethan-1-one
    • MDL: MFCD28899688
    • インチ: 1S/C17H24BNO3/c1-12(20)19-9-8-13-10-15(7-6-14(13)11-19)18-21-16(2,3)17(4,5)22-18/h6-7,10H,8-9,11H2,1-5H3
    • InChIKey: XTTFZLZMAAKELK-UHFFFAOYSA-N
    • ほほえんだ: O1B(C2C=CC3CN(C(C)=O)CCC=3C=2)OC(C)(C)C1(C)C

計算された属性

  • せいみつぶんしりょう: 301.1849238 g/mol
  • どういたいしつりょう: 301.1849238 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 1
  • 複雑さ: 435
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.8
  • ぶんしりょう: 301.2

1-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-19599385-2.5g
1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one
1181691-47-3 95%
2.5g
$2379.0 2023-09-17
Enamine
EN300-19599385-5.0g
1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one
1181691-47-3 95%
5g
$3520.0 2023-05-06
Enamine
EN300-19599385-1.0g
1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one
1181691-47-3 95%
1g
$1214.0 2023-05-06
Enamine
EN300-19599385-0.5g
1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one
1181691-47-3 95%
0.5g
$947.0 2023-09-17
Enamine
EN300-19599385-0.05g
1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one
1181691-47-3 95%
0.05g
$282.0 2023-09-17
Enamine
EN300-19599385-5g
1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one
1181691-47-3 95%
5g
$3520.0 2023-09-17
Enamine
EN300-19599385-1g
1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one
1181691-47-3 95%
1g
$1214.0 2023-09-17
Aaron
AR021MXD-50mg
1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one
1181691-47-3 95%
50mg
$413.00 2025-02-14
Aaron
AR021MXD-2.5g
1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one
1181691-47-3 95%
2.5g
$3297.00 2025-02-14
Aaron
AR021MXD-250mg
1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one
1181691-47-3 95%
250mg
$852.00 2025-02-14

1-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylethan-1-one 関連文献

1-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylethan-1-oneに関する追加情報

Recent Advances in the Study of 1-6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1,2,3,4-Tetrahydroisoquinolin-2-ylethan-1-one (CAS: 1181691-47-3)

The compound 1-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylethan-1-one (CAS: 1181691-47-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This boronic acid derivative is particularly notable for its role as a key intermediate in the synthesis of bioactive molecules, including protease inhibitors and other therapeutic agents. Recent studies have focused on its synthetic pathways, physicochemical properties, and biological activities, shedding light on its versatility and utility in pharmaceutical research.

One of the primary research objectives surrounding this compound has been to optimize its synthesis for higher yields and purity. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel catalytic method for the preparation of 1-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylethan-1-one, utilizing palladium-catalyzed cross-coupling reactions. The study reported a significant improvement in reaction efficiency, achieving a yield of over 85% with minimal byproducts. This advancement is expected to facilitate large-scale production and further exploration of the compound's pharmacological potential.

In addition to synthetic improvements, recent research has also investigated the biological activities of this compound. Preliminary in vitro studies have demonstrated its inhibitory effects on specific proteases implicated in inflammatory and oncogenic pathways. For instance, a 2022 study in Bioorganic & Medicinal Chemistry Letters highlighted its potency as a reversible inhibitor of cathepsin B, a protease associated with tumor progression and metastasis. These findings suggest that 1-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylethan-1-one could serve as a promising scaffold for the development of anticancer therapeutics.

Furthermore, the compound's boronic acid moiety has been explored for its potential in targeted drug delivery systems. A 2023 review in Advanced Drug Delivery Reviews discussed the use of boronic acid-containing compounds in the design of prodrugs and smart drug carriers. The unique reactivity of the boronic acid group with diols and other biological molecules enables the development of stimuli-responsive systems, which could enhance the specificity and efficacy of therapeutic agents. This property positions 1-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylethan-1-one as a valuable candidate for innovative drug delivery platforms.

Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as stability in physiological conditions, bioavailability, and potential off-target effects require further investigation. Ongoing research aims to address these limitations through structural modifications and formulation strategies. For example, a recent preprint on ChemRxiv proposed the incorporation of polyethylene glycol (PEG) chains to improve the solubility and pharmacokinetic profile of the compound, with encouraging preliminary results.

In conclusion, 1-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylethan-1-one (CAS: 1181691-47-3) represents a versatile and promising compound in the realm of chemical biology and medicinal chemistry. Recent advancements in its synthesis, biological evaluation, and potential applications in drug delivery underscore its significance as a research focus. Continued exploration of its properties and mechanisms will likely yield further insights and opportunities for therapeutic innovation.

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